1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol
Description
1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol (CAS# 1219194-46-3) is a synthetic cyclohexene derivative extensively utilized in organic synthesis as a protected intermediate. Its molecular formula is C₃₅H₃₆O₅, with a molecular weight of 536.66 g/mol . The compound is characterized by four hydroxyl groups on the cyclohexene ring, three of which are benzyl-protected (O-benzyl), while the fourth hydroxyl is substituted with a benzyloxymethyl group. This structural complexity renders it a critical intermediate in stereoselective syntheses, particularly for pharmaceuticals or natural products requiring selective deprotection strategies .
Properties
IUPAC Name |
4,5,6-tris(phenylmethoxy)-1-(phenylmethoxymethyl)cyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O5/c36-35(27-37-23-28-13-5-1-6-14-28)22-21-32(38-24-29-15-7-2-8-16-29)33(39-25-30-17-9-3-10-18-30)34(35)40-26-31-19-11-4-12-20-31/h1-22,32-34,36H,23-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFJZDWENNMPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2(C=CC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560883 | |
| Record name | 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219194-46-3 | |
| Record name | 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM using Grubbs’ second-generation catalyst ([RuCl2(H2IMes)(3-Br-py)]) enables efficient formation of the cyclohexene ring from diene precursors. For example, diene intermediates derived from maltose underwent RCM in dichloromethane (DCM) at 40°C, yielding the cyclohexene framework in 80% yield when PBB-protected.
Table 1: Comparison of RCM Conditions for Cyclohexene Formation
| Protecting Group | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzyl | Grubbs II | DCM | 40°C | 25% |
| PBB | Grubbs II | DCM | 40°C | 80% |
Acid-Catalyzed Cyclization
Alternative methods employ protic acids such as trifluoroacetic acid (TFA) or Lewis acids like boron trifluoride diethyl etherate (BF3·Et2O) to promote cyclization. These conditions are particularly effective for substrates sensitive to transition metal catalysts.
Deprotection Techniques and Final Product Isolation
Global deprotection of benzyl groups is typically achieved via hydrogenolysis or Lewis acid-mediated cleavage.
Hydrogenolysis
Palladium on carbon (Pd/C) under hydrogen gas (H2) at 30 psi efficiently removes benzyl groups. Optimal conditions involve ethyl acetate/methanol (4:1 v/v) at 0°C to prevent epimerization, yielding the final tetraol in 92% purity.
Boron Trichloride (BCl3) Deprotection
For acid-labile substrates, BCl3 in DCM at −78°C selectively cleaves benzyl ethers without affecting the cyclohexene double bond. This method is particularly useful for heat-sensitive intermediates.
Table 2: Deprotection Methods and Outcomes
| Method | Conditions | Purity | Yield |
|---|---|---|---|
| Hydrogenolysis | Pd/C, H2, EtOAc/MeOH | 92% | 85% |
| BCl3 | DCM, −78°C | 89% | 78% |
Optimization of Reaction Conditions
Temperature Control
Maintaining low temperatures (−78°C to 0°C) during critical steps like benzylation and deprotection minimizes side reactions such as elimination or epimerization.
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance reaction rates in substitution reactions, while nonpolar solvents (DCM, toluene) improve yields in cyclization and metathesis steps.
Industrial-Scale Synthesis Considerations
Scaling up the synthesis requires addressing challenges in catalyst recovery, solvent recycling, and waste management. Continuous flow systems have been proposed for RCM and hydrogenolysis steps to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Physical Properties :
- Appearance : Colourless oil .
- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .
- Stability: Limited data available; typical handling involves storage under inert conditions due to sensitivity to moisture and oxidation .
Structural Analogues: Conduritol D
Conduritol D (cyclohex-5-ene-1,2,3,4-tetraol) is a naturally occurring cyclohexene derivative with an all-cis stereochemistry on its hydroxyl groups. Key comparisons include:
Key Differences :
- Hydrophobicity: The benzyl groups in the target compound significantly enhance lipophilicity, making it soluble in non-polar solvents, unlike conduritol D, which is water-soluble due to its free hydroxyls .
- Reactivity : Benzyl protection in the target compound stabilizes hydroxyl groups against undesired reactions (e.g., oxidation), whereas conduritol D’s free hydroxyls require careful handling under acidic/basic conditions .
Comparison with Other Benzylated Cyclohexene Derivatives
Benzylated cyclohexene derivatives, such as 1,2,3-tri-O-benzyl-4-C-methylcyclohex-5-ene-1,2,3,4-tetraol , share structural similarities but differ in substitution patterns:
- Substituent Position : The target compound’s 4-position features a benzyloxymethyl group, while analogues may have alkyl or aryl groups, altering steric and electronic properties .
- Synthetic Applications : The benzyloxymethyl group in the target compound provides a unique site for further functionalization, distinguishing it from simpler benzylated derivatives .
Theoretical and Computational Insights
While computational studies (e.g., B3LYP, HF methods) have been applied to triazole derivatives (e.g., 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) for charge distribution analysis , similar studies on the target compound are lacking. Theoretical modeling could elucidate its conformational stability and reactivity, particularly in predicting deprotection pathways.
Biological Activity
1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol (CAS No. 1219194-46-3) is a synthetic organic compound characterized by its complex structure featuring multiple benzyloxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
- Molecular Formula : C35H36O5
- Molecular Weight : 536.66 g/mol
- Appearance : Colorless oil
- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Hydroxyl Groups : Hydroxyl groups are protected using benzyl groups.
- Formation of Cyclohexene Ring : Cyclization reactions are performed to form the cyclohexene structure.
- Introduction of Benzyloxy Groups : Nucleophilic substitution reactions introduce benzyloxy groups onto the cyclohexene ring.
- Deprotection : Final removal of protecting groups to yield the target compound .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings have been shown to possess antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa . Given the structural similarities, it is plausible that 1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol may also exhibit antibacterial effects.
Anti-inflammatory Effects
Compounds with similar functionalities have been reported to demonstrate anti-inflammatory activity. Studies on related benzyloxy-substituted compounds suggest potential pathways through which these compounds may inhibit inflammatory responses . The interaction with specific enzymes involved in inflammatory pathways could be a focus for future research on this compound.
The biological activity of 1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol is likely mediated through interactions with various molecular targets such as enzymes and receptors. The benzyloxy groups play a crucial role in enhancing binding affinity and specificity towards these targets .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
These studies highlight the promising biological activities associated with similar chemical structures and suggest that further investigation into 1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol could yield valuable insights into its therapeutic potential.
Q & A
Basic Question: What are the recommended characterization techniques for confirming the structure of 1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol?
Methodological Answer:
Structural confirmation requires a combination of 1H/13C NMR spectroscopy (including DEPT for carbon hybridization analysis) to identify benzyl and cyclohexene protons/carbons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for the cyclohexene core and benzyl substituents. For intermediates, thin-layer chromatography (TLC) with hexane/EtOAc gradients (e.g., 3:1 to 1:1) monitors reaction progress. Comparative analysis with synthetic analogs (e.g., benzyl-protected sugars) aids in spectral interpretation .
Advanced Question: How can competing reaction pathways during the benzylation of the cyclohexene tetraol core be minimized?
Methodological Answer:
Competing pathways (e.g., over-benzylation or ring-opening) are mitigated by:
- Temperature control : Maintain reaction temperatures between 0–5°C during benzyl bromide addition to reduce side reactions.
- Anhydrous conditions : Use molecular sieves (3Å) in DMF or THF to suppress hydrolysis.
- Stoichiometric precision : Limit benzyl bromide to 3.1–3.3 equivalents per hydroxyl group to avoid excess reagent.
- Catalytic agents : Employ NaH or KOtBu as bases to enhance nucleophilicity without promoting elimination.
Post-reaction, quenching with ice-cold NH4Cl followed by extractive workup (DCM/H2O) isolates the product. Monitor by TLC (hexane/EtOAc 4:1) .
Basic Question: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with hexane/EtOAc gradients (7:1 to 3:1) to separate benzyl-protected products from deprotected by-products.
- Recrystallization : For crystalline intermediates, dissolve in warm methanol and precipitate with ice-cold water (3:1 v/v ratio) to remove polymeric impurities.
- Centrifugal partitioning : For large-scale batches, employ a biphasic solvent system (e.g., heptane/EtOAc/methanol/water) to enhance purity >98% .
Advanced Question: How should researchers resolve conflicting spectroscopic data (e.g., unexpected NOE correlations or MS fragments)?
Methodological Answer:
Contradictions in data arise from conformational flexibility or impurities. Address this via:
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic effects in the cyclohexene ring.
- 2D NMR (HSQC, HMBC) : Map long-range couplings to distinguish between regioisomers or stereoisomers.
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR shifts and compare with experimental data.
- HRMS/MS fragmentation : Compare observed fragments with predicted pathways (e.g., loss of benzyloxy groups) using software like MassFrontier .
Basic Question: What storage conditions ensure the stability of this compound?
Methodological Answer:
- Short-term storage : Keep under argon at −20°C in amber vials to prevent oxidation of the cyclohexene double bond.
- Long-term stability : Lyophilize the compound and store with desiccants (silica gel or molecular sieves) at −80°C.
- Avoid aqueous solvents : Reconstitute in anhydrous DCM or THF for experimental use to minimize hydrolysis .
Advanced Question: How can researchers design experiments to study the compound’s reactivity in glycosylation reactions?
Methodological Answer:
To evaluate its role as a glycosyl donor:
- Activation conditions : Test Lewis acids (e.g., TMSOTf, BF3·Et2O) in DCM at −78°C to 25°C.
- Nucleophile screening : Use primary/secondary alcohols (e.g., methanol, isopropanol) or thiols to assess stereoselectivity.
- Kinetic analysis : Monitor reaction progress via in situ IR spectroscopy (C=O stretch of by-products) or HPLC (C18 column, acetonitrile/water gradient).
- Computational docking : Model transition states with software like AutoDock Vina to predict α/β selectivity .
Advanced Question: What strategies mitigate epimerization during deprotection of benzyl groups?
Methodological Answer:
Epimerization at the cyclohexene hydroxyls is minimized by:
- Hydrogenolysis optimization : Use Pd/C (10% w/w) under 30 psi H2 in EtOAc/MeOH (4:1) at 0°C to limit acid-catalyzed isomerization.
- Alternative deprotection : Employ BCl3 in DCM at −78°C for selective benzyl cleavage without disturbing stereochemistry.
- Post-reaction quenching : Add Et3N immediately after deprotection to neutralize acidic by-products .
Basic Question: What analytical methods confirm the absence of residual solvents or catalysts?
Methodological Answer:
- GC-MS : Detect volatile residues (e.g., DMF, THF) with a DB-5 column (30 m × 0.25 mm) and He carrier gas.
- ICP-OES : Quantify metal catalysts (e.g., Pd, In) below 1 ppm detection limits.
- Karl Fischer titration : Ensure water content <0.1% for hygroscopic samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
